molecular formula C42H61NO7 B000118 13-desmethyl spirolide C CAS No. 334974-07-1

13-desmethyl spirolide C

Cat. No. B000118
CAS RN: 334974-07-1
M. Wt: 691.9 g/mol
InChI Key: TWYUDVVIPSUDIG-MOIQTNNZSA-N
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Scientific Research Applications

Dibutyl suberate has several applications in scientific research and industry:

    Chemistry: Used as a solvent and plasticizer in various chemical processes.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of dibutyl suberate primarily involves its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it can enhance the solubility and bioavailability of certain compounds, facilitating their delivery and absorption .

Safety and Hazards

13-desmethyl spirolide C is classified as a “fast-acting” toxin because it induces rapid onset of neurological symptoms followed by death within a few minutes . It has been shown to cross the blood-brain barrier .

Future Directions

The synthesis strategy of 13-desmethyl spirolide C not only establishes a more efficient stereoselective access to the spirocyclic core but also serves as a platform for convenient preparations of a range of spirocyclic analogues required for a comprehensive biological evaluation of this desirable pharmacophore .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl suberate is typically synthesized through the esterification of suberic acid (octanedioic acid) with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:

HOOC-(CH2)6-COOH+2C4H9OHC4H9OOC-(CH2)6-COOC4H9+2H2O\text{HOOC-(CH}_2\text{)}_6\text{-COOH} + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OOC-(CH}_2\text{)}_6\text{-COOC}_4\text{H}_9 + 2 \text{H}_2\text{O} HOOC-(CH2​)6​-COOH+2C4​H9​OH→C4​H9​OOC-(CH2​)6​-COOC4​H9​+2H2​O

Industrial Production Methods

In industrial settings, the production of dibutyl suberate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity dibutyl suberate .

Chemical Reactions Analysis

Types of Reactions

Dibutyl suberate can undergo various chemical reactions, including hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, dibutyl suberate can be hydrolyzed back to suberic acid and butanol.

    Transesterification: Dibutyl suberate can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: Dibutyl suberate can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Suberic acid and butanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl sebacate: Another ester used as a plasticizer with a longer carbon chain.

    Dibutyl phthalate: A commonly used plasticizer with a different chemical structure.

    Dioctyl suberate: An ester with a longer alkyl chain, providing different physical properties.

Uniqueness

Dibutyl suberate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its relatively low molecular weight and specific ester structure provide distinct advantages in terms of solubility and compatibility with various materials .

properties

IUPAC Name

2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYUDVVIPSUDIG-QOMWVZHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC23CCC(=C(C2/C=C(\C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)/C)C)C7C=C(C(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334974-07-1
Record name 334974-07-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-desmethyl spirolide C
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Q & A

Q1: What is the primary target of 13-desmethyl spirolide C?

A1: this compound acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) [, , , , , ].

Q2: How does this compound interact with its target?

A2: this compound binds with high affinity to the acetylcholine binding site of nAChRs, competing with acetylcholine and inhibiting receptor activation [, ]. Structural studies suggest it wedges itself within the aromatic side chains of loops C and F on the receptor [].

Q3: Does this compound exhibit selectivity for specific nAChR subtypes?

A3: While it interacts with both muscular and neuronal nAChRs, this compound shows a slightly higher affinity for muscular and homopentameric α7 receptors compared to neuronal heteropentameric receptors [].

Q4: What are the downstream effects of this compound binding to nAChRs?

A4: Binding of this compound to nAChRs leads to inhibition of acetylcholine signaling. In neuronal cells, it can modulate intracellular calcium levels and potentially impact neuronal excitability [].

Q5: Does this compound interact with muscarinic acetylcholine receptors (mAChRs)?

A5: this compound shows weak interaction with mAChRs, with micromolar affinities, suggesting its toxicity is primarily mediated through nAChR antagonism [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C41H65NO8S and its molecular weight is 720.02 g/mol [, ].

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize this compound. Specifically, 13C NMR has been used to elucidate its biosynthetic origins [], while LC-MS/MS is frequently employed for its detection and quantification in various matrices [, , , , , , ].

Q8: Is this compound stable in different solvents?

A8: this compound exhibits good stability in common solvents like methanol and acetonitrile, which are typically used for its extraction and analysis [, ].

Q9: How stable is this compound in environmental matrices?

A9: Studies have investigated the stability of this compound in seawater and sediment, providing insights into its persistence in the environment [].

Q10: Does this compound exhibit any known catalytic properties?

A10: There is no current scientific evidence suggesting this compound possesses catalytic properties. Its primary mode of action involves binding and inhibiting nAChRs rather than catalyzing chemical reactions.

Q11: Have computational methods been used to study this compound?

A11: Yes, molecular docking studies have been performed to model the interactions of this compound with different nAChR subtypes [, ]. These simulations help explain the observed selectivity differences and provide insights into the structural features important for binding.

Q12: How do structural modifications to this compound affect its activity?

A12: The presence of an additional methyl group on the tetrahydropyran ring significantly influences the pharmacological profile. For example, 13,19-didesmethyl spirolide C, lacking this methyl group, displays a different selectivity profile for nAChR subtypes compared to this compound []. Additionally, research on portimine, a related spirocyclic imine, suggests the 5-membered imine ring is crucial for its antifouling activity [].

Q13: Are there any synthetic analogues of this compound with improved pharmacological properties?

A13: Researchers are actively exploring the synthesis of this compound analogues and have successfully synthesized its bis-spiroacetal core [, ]. This ongoing research aims to develop analogues with improved potency, selectivity, and potentially even therapeutic applications.

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